molecular formula C18H34O3 B1258027 (2E)-18-hydroxyoctadec-2-enoic acid

(2E)-18-hydroxyoctadec-2-enoic acid

Cat. No.: B1258027
M. Wt: 298.5 g/mol
InChI Key: JQNQKNGCSLCPDE-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-18-hydroxyoctadec-2-enoic acid is a biologically relevant, hydroxylated C18 unsaturated fatty acid of interest in ecological and plant physiology research. This compound is provided as a high-purity material to support scientific investigations. Research into structurally similar C18 hydroxy unsaturated fatty acids has demonstrated significant algicidal activity, showing potential for use in environmentally benign control methods for harmful algal blooms (HABs) by inducing cell lysis in species like Chattonella antiqua . In the field of plant sciences, the visible light-induced oxidation of unsaturated cutin components such as 18-hydroxyoleic acid is a recognized process during the senescence of higher plants . The (2E) configuration of the double bond in this molecule may influence its reactivity and biological activity, making it a valuable compound for structure-activity relationship studies. Researchers can utilize this fatty acid as a standard in analytical chemistry, a precursor in the synthesis of more complex lipid species, or a probe for studying lipid oxidation pathways. The molecular formula is C18H34O3, with an average mass of 298.467 Da . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-18-hydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21)/b16-14+

InChI Key

JQNQKNGCSLCPDE-JQIJEIRASA-N

Isomeric SMILES

C(CCCCCCC/C=C/C(=O)O)CCCCCCCO

Canonical SMILES

C(CCCCCCCC=CC(=O)O)CCCCCCCO

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Properties :
Research indicates that (2E)-18-hydroxyoctadec-2-enoic acid exhibits significant anticancer activities. It has been shown to downregulate dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby inhibiting cancer cell proliferation. Studies have demonstrated its effectiveness in various cancer models, suggesting that it may serve as a non-toxic alternative for cancer treatment .

Mechanism of Action :
The mechanism underlying the anticancer effects of this fatty acid appears to be linked to its ability to alter cell membrane dynamics rather than direct interactions with specific proteins. This structural alteration can induce apoptosis in cancer cells, making it a promising candidate for further therapeutic development .

Applications in Material Science

Synthesis of Biodegradable Polymers :
(2E)-18-hydroxyoctadec-2-enoic acid is being explored as a renewable feedstock for the oleochemical industry. Its derivatives can be utilized in the production of biodegradable plastics and polymers, which are increasingly important due to environmental concerns related to synthetic plastics . The compound's ability to be incorporated into polyhydroxyalkanoates positions it as a valuable resource for developing sustainable materials.

Antifouling Agents :
The fatty acid has also been studied for its potential use as an environmentally friendly antifouling agent. Its derivatives have shown effectiveness against various microfoulers and macrofoulers, suggesting applications in marine coatings and other protective surfaces .

Nutritional and Health Applications

Role in Lipid Metabolism :
(2E)-18-hydroxyoctadec-2-enoic acid is involved in lipid metabolism and has been implicated in the regulation of sphingomyelin synthesis. This regulation is crucial for maintaining cellular membrane integrity and function, especially in neurological contexts .

Potential Health Benefits :
The compound's antioxidant properties have led to investigations into its role in reducing oxidative stress and inflammation, which are critical factors in many chronic diseases . Its incorporation into dietary supplements could provide health benefits related to cardiovascular health and metabolic syndrome.

Case Studies and Research Findings

StudyFocusFindings
Martinez et al. (2005)Anticancer activityDemonstrated downregulation of dihydrofolate reductase; effective in vitro and in animal models.
Barcel-Coblijn et al. (2011)Cell cycle regulationRegulated sphingomyelin synthesis in glioma cells; triggered cell cycle arrest.
Kim et al. (2024)Antibacterial propertiesShowed antibacterial activity against food-borne pathogens; potential use in food preservation.

Preparation Methods

Natural Production in Arabidopsis thaliana

(2E)-18-Hydroxyoctadec-2-enoic acid has been identified in the model plant Arabidopsis thaliana, where it is synthesized via oxidative pathways. Key steps include:

  • Desaturation : Oleic acid (C18:1) undergoes Δ2-desaturation catalyzed by fatty acid desaturases to form octadec-2-enoic acid.

  • Terminal Hydroxylation : Cytochrome P450 enzymes (e.g., CYP86A subfamily) introduce the hydroxyl group at the ω-position (C18) through NADPH-dependent oxidation.

Mechanistic Considerations

  • CYP450 Catalysis : These enzymes bind molecular oxygen, transferring one oxygen atom to the terminal methyl group while reducing the second to water. The reaction proceeds via a radical intermediate, ensuring regioselectivity.

Chemical Synthesis

Wittig Reaction for Double Bond Formation

The (E)-configured double bond is constructed using Wittig chemistry:

  • Ylide Preparation : Triphenylphosphine reacts with ethyl bromoacetate to form the ylide (Ph₃P=CHCOOEt).

  • Olefination : A C16 aldehyde (e.g., hexadecanal) reacts with the ylide to yield ethyl (2E)-octadec-2-enoate.

  • Hydrolysis : The ester is saponified to (2E)-octadec-2-enoic acid using NaOH.

Key Data:

StepReagents/ConditionsYield
Ylide FormationPPh₃, ethyl bromoacetate, THF85%
OlefinationHexadecanal, 25°C, 12 h78%
Saponification2M NaOH, ethanol, reflux95%

Terminal Hydroxylation via Radical Bromination

The terminal methyl group of octadec-2-enoic acid is functionalized through radical bromination:

  • Bromination : N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄ introduce a bromine atom at C18.

  • Substitution : The bromide undergoes nucleophilic displacement with Ag₂O/H₂O to yield the hydroxyl group.

Optimization Challenges:

  • Regioselectivity : Excess NBS leads to polybromination; stoichiometric control (1:1 NBS:substrate) ensures monofunctionalization.

  • Steric Effects : Long alkyl chains reduce reaction rates, necessitating extended reaction times (24–48 h).

Enzymatic Hydroxylation

In Vitro CYP450 Systems

Recombinant CYP450 enzymes (e.g., CYP94C1) hydroxylate (2E)-octadec-2-enoic acid in a cell-free system:

  • Conditions : 0.1 M phosphate buffer (pH 7.4), NADPH (1 mM), 30°C.

  • Yield : ~60% after 6 h, confirmed by GC-MS.

Whole-Cell Biotransformation

Engineered Pseudomonas putida strains expressing CYP450 and redox partners convert octadec-2-enoic acid to the target compound:

  • Productivity : 120 mg/L in 72 h.

  • Advantages : Avoids complex purification; scalable for industrial production.

Comparative Analysis of Methods

MethodYieldStereoselectivityScalabilityCost
BiosynthesisLowHighModerateHigh
Wittig + Hydroxylation65%HighLowModerate
Enzymatic Hydroxylation60–70%HighHighLow

Spectroscopic Characterization

Critical data for verifying synthetic products:

  • ¹H NMR (CDCl₃): δ 5.35 (dt, J = 15.4 Hz, 1H, CH=CH), δ 3.62 (t, J = 6.6 Hz, 2H, CH₂OH).

  • MS (EI) : m/z 298.251 [M]⁺, C₁₈H₃₄O₃.

Industrial-Scale Considerations

  • Catalyst Recycling : Immobilized CYP450 enzymes reduce costs in continuous-flow reactors.

  • Solvent Selection : Ketones (e.g., acetone) improve solubility during esterification steps .

Q & A

Q. What are the limitations of current in vivo models for studying the systemic effects of (2E)-18-hydroxyoctadec-2-enoic acid?

  • Methodological Answer : Use knockout rodent models (e.g., CYP4A-deficient mice) to isolate enzymatic pathways. Pair tissue-specific lipidomics with stable isotope tracing to map systemic distribution and metabolism. Address inter-species variability by cross-validating results in organoid systems .
  • Data Interpretation : Highlight discrepancies between plasma concentration and tissue bioavailability, emphasizing the need for compartment-specific sampling .

Methodological Best Practices

Q. How should researchers address potential confounding variables in lipidomic studies involving this compound?

  • Answer : Normalize lipid extracts to protein content or internal standards (e.g., deuterated analogs). Include negative controls (solvent-only) and batch randomization to mitigate instrument drift. For human studies, stratify cohorts by dietary lipid intake and genetic polymorphisms in fatty acid transporters .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in enzyme inhibition assays?

  • Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Report 95% confidence intervals and apply bootstrap resampling for small sample sizes. For multi-enzyme systems, employ pathway analysis tools like KEGG or Reactome to contextualize inhibitory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-18-hydroxyoctadec-2-enoic acid
Reactant of Route 2
(2E)-18-hydroxyoctadec-2-enoic acid

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